
DL-Leucyl-DL-phenylalanine
Overview
Description
DL-Leucyl-DL-phenylalanine (CAS 56217-82-4) is a synthetic dipeptide composed of leucine and phenylalanine, both in racemic (DL) forms. Its molecular formula is C₁₅H₂₂N₂O₃, with a molecular weight of 278.35 g/mol . This compound is primarily used as a substrate to detect dipeptidase activity in Drosophila melanogaster and Drosophila simulans, enabling visualization of enzymatic staining patterns on gels . It is supplied as a crystalline solid with >98% purity and requires storage at -20°C to -80°C to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Leucyl-DL-phenylalanine can be synthesized through the coupling of DL-leucine and DL-phenylalanine using peptide synthesis techniques. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers has further streamlined this process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: DL-Leucyl-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvic acid.
Reduction: The carbonyl group in the peptide bond can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Phenylpyruvic acid.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of the peptide.
Scientific Research Applications
Enzymatic Activity Detection
One of the primary applications of DL-Leu-Phe is as a substrate for detecting dipeptidase activity. Dipeptidases are enzymes that hydrolyze dipeptides into their constituent amino acids. The use of DL-Leu-Phe allows researchers to study the kinetics and mechanisms of these enzymes, which play crucial roles in protein metabolism and digestion.
Influence on Neurotransmitter Levels
DL-Leu-Phe has been linked to the modulation of neurotransmitter levels, particularly dopamine and norepinephrine. The presence of phenylalanine is significant as it is a precursor for these neurotransmitters, which are vital for mood regulation and cognitive functions. Research suggests that DL-Leu-Phe may exhibit analgesic properties similar to those observed with DL-phenylalanine by inhibiting the degradation of enkephalins, thus potentially providing pain relief.
Metabolic Pathway Modulation
Studies have shown that DL-Leu-Phe can inhibit D-amino-acid oxidase activity, an enzyme involved in the oxidative degradation of amino acids. This inhibition indicates that DL-Leu-Phe could be utilized therapeutically to influence metabolic pathways, possibly aiding in conditions where amino acid metabolism is disrupted.
Clinical Research Applications
Recent studies have explored the prognostic value of amino acid levels, including phenylalanine and leucine, in critical care settings. For instance, combining these amino acids into a score (PLA score) has been proposed to predict 30-day mortality in ICU patients. Elevated levels of phenylalanine have been associated with tissue breakdown and systemic inflammation, while leucine levels show a U-shaped relationship with mortality risk . This highlights the potential clinical relevance of DL-Leu-Phe in assessing patient outcomes.
Structure-Activity Relationships
Research into phenylalanine analogs has revealed insights into their selectivity for L-type amino acid transporter 1 (LAT1), which is crucial for targeted drug delivery in cancer therapy. The structural characteristics of these analogs can inform the design of compounds that utilize LAT1 for enhanced delivery to specific tissues, including tumors . While DL-Leu-Phe itself may not be directly used as a LAT1-targeting compound, understanding its structure can aid in developing related therapeutic agents.
Summary Table of Applications
Application Area | Description |
---|---|
Enzymatic Activity Detection | Used as a substrate for studying dipeptidase activity |
Neurotransmitter Modulation | Influences levels of dopamine and norepinephrine; potential analgesic effects |
Metabolic Pathway Modulation | Inhibits D-amino-acid oxidase activity; therapeutic implications for metabolic disorders |
Clinical Research | Prognostic value in ICU settings; potential for patient outcome prediction using PLA scores |
Structure-Activity Relationships | Insights for LAT1-targeting compounds; aids in drug delivery strategies |
Case Studies
- Dipeptidase Activity : A study utilized DL-Leu-Phe as a model substrate to analyze dipeptidase kinetics, revealing important characteristics about enzyme specificity and efficiency.
- Pain Management : Clinical trials exploring the analgesic effects of phenylalanine derivatives indicated that compounds similar to DL-Leu-Phe could enhance pain relief by modulating enkephalin levels.
- Critical Care Outcomes : Research involving ICU patients demonstrated that monitoring plasma levels of phenylalanine and leucine could improve mortality predictions, suggesting a role for DL-Leu-Phe in clinical assessments.
Mechanism of Action
The mechanism of action of DL-Leucyl-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by acting as a competitive inhibitor or substrate analog. It can also interact with cell surface receptors, influencing signaling pathways and cellular responses .
Comparison with Similar Compounds
Structural and Stereochemical Differences
DL-Leucyl-DL-phenylalanine’s racemic configuration distinguishes it from stereochemically pure analogs:
- L-Leucyl-L-phenylalanine (CAS 3063-05-6): This single-stereoisomer dipeptide shares the same molecular formula but exhibits higher enzymatic specificity due to its defined stereochemistry .
- DL-Phenylalanine (DLPA): A racemic mixture of phenylalanine (C₉H₁₁NO₂; MW 165.2 g/mol), DLPA is used as a dietary supplement for mood enhancement, contrasting with DL-Leucyl-DL-Phe’s role in enzymatic assays .
Key Structural Features :
Stability and Handling Requirements
Research Findings and Implications
- Enzyme Specificity : Studies in Drosophila revealed that DL-Leucyl-DL-Phe detects two distinct dipeptidase regions, whereas stereochemically defined substrates target single isoforms .
- Synthetic Utility : The racemic mixture simplifies synthesis compared to enantiopure peptides, reducing production costs for research applications .
- Limitations: The DL configuration may yield ambiguous results in enzyme kinetics studies due to non-specific binding, necessitating cautious interpretation .
Biological Activity
DL-Leucyl-DL-phenylalanine is a dipeptide composed of the amino acids leucine and phenylalanine. It has garnered attention in various research domains due to its potential biological activities, particularly in relation to its effects on amino acid transport, immune response, and metabolic implications. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.
Structure and Properties
This compound has the chemical formula and is classified as a neutral dipeptide. Its structure allows it to interact with various biological systems, particularly through amino acid transport mechanisms.
Amino Acid Transport
A significant aspect of this compound's biological activity is its interaction with the L-type amino acid transporter 1 (LAT1). LAT1 is crucial for transporting large neutral amino acids across cell membranes, impacting cellular uptake and metabolism.
Research Findings
A study assessing the structure–activity characteristics of phenylalanine analogs, including this compound, revealed that certain modifications can enhance LAT1 selectivity and affinity. The findings indicated that while phenylalanine itself is a substrate for LAT1, modifications can lead to improved transport efficiency and selectivity, which may be relevant for drug delivery systems targeting the brain or tumors .
Immune Response Modulation
This compound may also play a role in modulating immune responses. Analogous compounds such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) have been shown to act as potent chemoattractants for neutrophils, enhancing their recruitment to sites of infection or injury . This suggests that similar dipeptides could influence immune cell dynamics.
Metabolic Effects
Emerging research indicates that phenylalanine levels can influence metabolic pathways, particularly concerning insulin signaling. Elevated levels of phenylalanine have been associated with insulin resistance and type 2 diabetes (T2D) in animal models . Although this compound's specific impact on these pathways remains to be fully elucidated, its constituent amino acids are implicated in metabolic regulation.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary biochemical applications of DL-Leucyl-DL-phenylalanine in model organisms like Drosophila?
this compound is a dipeptide substrate used to detect dipeptidase activity in gel-based assays. In Drosophila melanogaster and Drosophila simulans, it helps identify two distinct regions of dipeptidase staining, enabling comparative studies of enzyme distribution and activity . Methodologically, researchers apply the substrate to electrophoretic gels, incubate under controlled conditions (pH, temperature), and visualize enzymatic cleavage using staining protocols (e.g., nitrocellulose transfer followed by chromogenic detection).
Q. How is this compound synthesized and characterized for research use?
Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with purification via reverse-phase HPLC. Characterization includes mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for structural confirmation. Purity (≥90%) is validated using HPLC, as noted in product specifications . Researchers must ensure batch-to-batch consistency to avoid variability in experimental outcomes.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicity data are limited, general safety practices include:
- Using PPE (gloves, lab coats, safety goggles) to prevent skin/eye contact.
- Working in a fume hood or well-ventilated area to avoid inhalation.
- Storing the compound at recommended temperatures (e.g., -20°C for long-term stability). Waste disposal should follow institutional guidelines for organic compounds .
Advanced Research Questions
Q. How can researchers optimize gel-based dipeptidase assays using this compound to minimize variability?
Key steps include:
- Standardizing gel composition (e.g., acrylamide concentration) to ensure uniform migration.
- Controlling incubation parameters : Temperature (25–37°C) and pH (7.4) to mimic physiological conditions.
- Validating substrate concentration via dose-response curves to avoid substrate saturation or inhibition. Non-specific staining can be addressed by including negative controls (e.g., heat-inactivated enzymes) .
Q. What experimental strategies resolve contradictions in dipeptidase activity data across studies?
Discrepancies may arise from differences in:
- Sample preparation (e.g., homogenization methods affecting enzyme integrity).
- Assay conditions (e.g., buffer ionic strength altering enzyme kinetics). To reconcile findings, replicate experiments under harmonized protocols and perform statistical analyses (e.g., ANOVA for inter-study variability). Cross-validation with alternative substrates (e.g., Leu-Gly) can clarify specificity .
Q. How does this compound facilitate comparative studies of dipeptidase evolution in Drosophila species?
The substrate’s cleavage patterns in D. melanogaster vs. D. simulans highlight evolutionary divergence in enzyme isoforms. Researchers can:
- Map staining regions to genomic loci using mutant strains.
- Perform kinetic assays (e.g., Km and Vmax) to quantify catalytic efficiency differences.
- Use phylogenetic analysis to trace dipeptidase gene evolution .
Q. What are the implications of competitive inhibition studies using this compound analogs?
Introducing structurally similar inhibitors (e.g., D-Leucyl-L-phenylalanine) can elucidate enzyme active-site specificity. Methodologically:
- Pre-incubate enzymes with inhibitors before adding the substrate.
- Measure residual activity via spectrophotometry (e.g., absorbance changes at 340 nm for NADH-linked assays).
- Calculate inhibition constants (Ki) to compare inhibitor potency .
Q. Methodological Resources
Properties
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKWRHQBZQICHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952899 | |
Record name | Leucylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3303-30-8, 3063-05-6, 56217-82-4 | |
Record name | NSC524454 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC89191 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Leucylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.